molecular formula C14H13NO3S B6153911 ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate CAS No. 1555726-32-3

ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate

Cat. No. B6153911
CAS RN: 1555726-32-3
M. Wt: 275.3
InChI Key:
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Description

Ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate, or ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 241.3 g/mol, and a melting point of 118-120°C. It is a derivative of the thiazole ring, which is an important component of many pharmaceuticals and other biologically active compounds. This compound has been studied for its potential uses in drug discovery, as an anti-inflammatory agent, and as a precursor for the synthesis of other compounds.

Scientific Research Applications

Ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate has been used in a variety of scientific research applications. It has been studied as a potential anti-inflammatory agent, and has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use in drug discovery, as it has been found to have a high affinity for certain receptors. Additionally, it has been used as a precursor for the synthesis of other compounds, such as thiazole-based drugs and other biologically active compounds.

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate is not fully understood. It is believed that the compound binds to certain receptors in the body, which then triggers a cascade of biochemical reactions. These reactions lead to the inhibition of pro-inflammatory cytokines, which helps to reduce inflammation. Additionally, it is believed that ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate may interact with other receptors in the body, which could potentially lead to other biological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate have not yet been fully explored. However, it has been shown to inhibit the production of pro-inflammatory cytokines, which helps to reduce inflammation. Additionally, it is believed to interact with other receptors in the body, which could potentially lead to other biological effects.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate in lab experiments include its low cost, ease of synthesis, and its ability to bind to certain receptors in the body. Additionally, it has been studied for its potential use in drug discovery, as it has been found to have a high affinity for certain receptors.
The limitations of using ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate in lab experiments include its lack of full understanding of its mechanism of action, and its lack of full exploration of its biochemical and physiological effects. Additionally, its potential for other biological effects has not been fully explored.

Future Directions

For research on ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential for other biological effects. Additionally, further research should be conducted to explore its potential uses in drug discovery, as an anti-inflammatory agent, and as a precursor for the synthesis of other compounds. Additionally, further research should be conducted to explore the potential for using ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate in other applications, such as in the development of novel drugs and other biologically active compounds.

Synthesis Methods

Ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate can be synthesized from 1-(2,3-dihydro-1-benzofuran-2-yl)-3-thiazolecarboxylic acid and ethyl chloroformate in the presence of anhydrous potassium carbonate as a base. The reaction is carried out in a mixture of dichloromethane and methanol at room temperature. The reaction yields ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate in a yield of approximately 89%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate involves the condensation of 2-(2,3-dihydro-1-benzofuran-2-yl)ethanamine with ethyl 2-bromo-3-oxobutanoate, followed by cyclization with Lawesson's reagent to form the thiazole ring.", "Starting Materials": [ "2-(2,3-dihydro-1-benzofuran-2-yl)ethanamine", "Ethyl 2-bromo-3-oxobutanoate", "Lawesson's reagent" ], "Reaction": [ "Step 1: Condensation of 2-(2,3-dihydro-1-benzofuran-2-yl)ethanamine with ethyl 2-bromo-3-oxobutanoate in the presence of a base such as potassium carbonate to form ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-3-oxobutanoate.", "Step 2: Cyclization of ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-3-oxobutanoate with Lawesson's reagent in the presence of a base such as triethylamine to form ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate." ] }

CAS RN

1555726-32-3

Product Name

ethyl 2-(2,3-dihydro-1-benzofuran-2-yl)-1,3-thiazole-4-carboxylate

Molecular Formula

C14H13NO3S

Molecular Weight

275.3

Purity

95

Origin of Product

United States

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